3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one
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Description
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one is a useful research compound. Its molecular formula is C15H14N4O2S and its molecular weight is 314.36. The purity is usually 95%.
BenchChem offers high-quality 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Anti-inflammatory Activity
Compounds including 3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one have been synthesized and studied for their anti-inflammatory activities. These compounds demonstrated varying degrees of inhibition of edema, indicating potential anti-inflammatory properties (Kumar & Rajput, 2009).
Antimicrobial and Antitubercular Activities
Several studies have focused on the synthesis of derivatives of this compound for antimicrobial and antitubercular applications. These include the synthesis of novel derivatives as antimicrobial agents (Patel, Patel, Kumari, & Chikhalia, 2012) and the investigation of their biological screening for potent antibacterial agents (Jadhav et al., 2019). Additionally, these compounds have been studied for their antitubercular potential (Faheem, 2018).
Potential in Cancer Treatment
The synthesis and evaluation of these compounds have also been explored in the context of cancer treatment. Research indicates potential utility in toxicity assessment, tumor inhibition, and other related actions (Patel et al., 2013). Their role in the development of new antitumor agents has been a subject of interest (Markosyan et al., 2015).
Analgesic and Anti-Inflammatory Properties
Further research has been conducted on the analgesic and anti-inflammatory properties of derivatives of this compound. These studies have shown promising results in animal models, indicating potential therapeutic applications (Dewangan et al., 2017).
properties
IUPAC Name |
3-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2S/c20-14-10-6-5-9(13-17-18-15(22)21-13)8-11(10)16-12-4-2-1-3-7-19(12)14/h5-6,8H,1-4,7H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKHMHSZGSXRNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C=CC(=C3)C4=NNC(=S)O4)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-sulfanyl-1,3,4-oxadiazol-2-yl)-6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-one |
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